molecular formula C11H6Cl2OS B1359355 3-(2,5-Dichlorobenzoyl)thiophene CAS No. 898771-54-5

3-(2,5-Dichlorobenzoyl)thiophene

Cat. No.: B1359355
CAS No.: 898771-54-5
M. Wt: 257.1 g/mol
InChI Key: XPDCRXCCIJETNR-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorobenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. This compound features a thiophene ring substituted with a 2,5-dichlorobenzoyl group, which imparts unique chemical properties.

Scientific Research Applications

3-(2,5-Dichlorobenzoyl)thiophene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

While the specific mechanism of action for “3-(2,5-Dichlorobenzoyl)thiophene” is not mentioned in the search results, thiophene derivatives are known to exhibit various biological effects. For example, they have been found to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(2,5-Dichlorobenzoyl)thiophene, can be achieved through various methods. Some common synthetic routes include:

    Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

    Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dichlorobenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

    2,5-Dichlorothiophene: A thiophene derivative with similar structural features but different functional groups.

    3-(2-Chlorobenzoyl)thiophene: A related compound with a single chlorine substitution on the benzoyl group.

    3-(2,4-Dichlorobenzoyl)thiophene: Another derivative with chlorine substitutions at different positions on the benzoyl group.

Uniqueness: 3-(2,5-Dichlorobenzoyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dichlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDCRXCCIJETNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641856
Record name (2,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-54-5
Record name (2,5-Dichlorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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